molecular formula C12H10CuO2P B1593256 Copper (I) diphenylphosphinate CAS No. 1011257-42-3

Copper (I) diphenylphosphinate

Cat. No.: B1593256
CAS No.: 1011257-42-3
M. Wt: 280.73 g/mol
InChI Key: SVIKVYNAINDOJS-UHFFFAOYSA-M
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Description

Copper (I) diphenylphosphinate is an organometallic compound with the chemical formula C₁₂H₁₁CuO₂P. It is known for its pale green to light green solid form and is hygroscopic and moisture-sensitive . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Copper (I) diphenylphosphinate plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis reactions such as Suzuki and Sonogashira coupling reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the copper ion with the phosphinate ligand, which enhances the reactivity and selectivity of the compound in catalytic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper (I) diphenylphosphinate can be synthesized through the reaction of copper (I) chloride with diphenylphosphinic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Copper (I) diphenylphosphinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Copper (I) chloride
  • Copper (I) bromide
  • Copper (I) iodide
  • Copper (I) triphenylphosphine complexes

Comparison: Copper (I) diphenylphosphinate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other copper (I) compounds. For example, while Copper (I) chloride is commonly used in similar catalytic applications, the diphenylphosphinate ligand provides enhanced selectivity and efficiency in certain reactions .

Biological Activity

Copper (I) diphenylphosphinate (Cu(I)DP) is an organometallic compound that has garnered attention for its unique biological activities, particularly in the realms of catalysis and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacological profiles, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C18H16CuO2P
  • Molecular Weight: 335.85 g/mol
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.

Cu(I)DP is synthesized through the reaction of copper(I) chloride with diphenylphosphinic acid in the presence of a base like triethylamine. This compound serves as a catalyst in various organic reactions, including Suzuki and Sonogashira coupling reactions, highlighting its significance in synthetic chemistry .

Target Interactions

Cu(I)DP interacts with biological targets by binding to lipoylated components of the tricarboxylic acid (TCA) cycle. This interaction disrupts normal cellular metabolism, leading to significant biochemical effects:

  • Aggregation of Lipoylated Proteins: Cu(I)DP induces the aggregation of essential proteins involved in energy metabolism.
  • Loss of Iron-Sulfur Cluster Proteins: This results in impaired mitochondrial function and increased oxidative stress.
  • Induction of Proteotoxic Stress: The compound can trigger cellular stress responses, ultimately leading to cell death .

Pharmacological Profile

Copper is an essential trace element involved in numerous physiological processes. Cu(I)DP exhibits several pharmacological properties:

  • Antitumor Activity: Copper complexes, including Cu(I)DP, have shown potential in inhibiting tumor growth through mechanisms involving reactive oxygen species (ROS) generation .
  • Antimicrobial Effects: Studies suggest that copper compounds possess inherent antimicrobial properties, making them candidates for infection control .
  • Enzyme Mimicry: Cu(I)DP can mimic enzyme activity, enhancing its potential as a therapeutic agent .

Antitumor Activity

A study demonstrated that Cu(I)DP complexes exhibited significant cytotoxicity against melanoma and colon cancer cell lines. The half-inhibitory concentration (IC50) was around 3 μM, indicating potent antitumor effects without notable toxicity during in vivo studies .

Biochemical Applications

Research has highlighted the role of Cu(I)DP in facilitating organic synthesis reactions. For instance, it has been utilized as a catalyst for the diphenylation of P(O)-OH bonds, yielding valuable intermediates for pharmaceuticals and bioactive compounds .

Comparative Analysis

The following table summarizes the biological activity and characteristics of Cu(I)DP compared to other copper compounds:

CompoundBiological ActivityKey Features
This compound Antitumor, antimicrobialCatalytic efficiency in organic synthesis
Copper (II) complexes Antioxidant, enzyme-like activityHigher systemic toxicity
Copper (I) chloride Limited biological activityCommonly used in catalysis

Properties

IUPAC Name

copper(1+);diphenylphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKVYNAINDOJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CuO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648501
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011257-42-3
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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